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Compound of Interest

Compound Name: 6-Bromoflavone

Cat. No.: B074378 Get Quote

This guide provides a comprehensive technical overview of 6-bromoflavone, a synthetic

flavonoid of significant interest to researchers in medicinal chemistry, pharmacology, and drug

development. We will delve into its chemical and physical properties, explore detailed synthesis

methodologies, and examine its multifaceted biological activities and underlying mechanisms of

action. This document is intended to serve as a valuable resource for scientists seeking to

understand and utilize this promising compound in their research endeavors.

Core Compound Identification and Properties
6-Bromoflavone, a derivative of the flavone backbone, is distinguished by the presence of a

bromine atom at the 6-position of the chromen-4-one ring system. This halogenation

significantly influences its biological activity.

Table 1: Chemical and Physical Properties of 6-Bromoflavone
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Property Value Reference(s)

CAS Number 1218-80-0 [1][2][3]

Molecular Formula C₁₅H₉BrO₂ [1][2][4]

Molecular Weight 301.14 g/mol [1][2]

IUPAC Name
6-bromo-2-phenylchromen-4-

one
[4]

Synonyms

6-Bromo-2-phenyl-4H-

chromen-4-one, 6-Bromo-2-

phenyl-4H-1-benzopyran-4-

one

[1][3]

Appearance Off-white powder [1]

Melting Point 190-196 °C [1][3][4]

Boiling Point 421.1 °C at 760 mmHg [4]

Density 1.54 g/cm³ [4]

Purity ≥ 98% (HPLC) [1]

Storage Conditions 0-8°C [1]

Synthesis of 6-Bromoflavone: Methodologies and
Rationale
The synthesis of 6-bromoflavone can be achieved through several routes, with the oxidative

cyclization of a chalcone precursor being a common and effective strategy.[5][6] Another

documented method involves the direct bromination of flavanone.[7]

Synthesis via Oxidative Cyclization of a Chalcone
Intermediate
This two-step approach offers a versatile pathway to 6-bromoflavone and its derivatives.

Diagram 1: Synthesis Workflow of 6-Bromoflavone
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Step 1: Claisen-Schmidt Condensation

Step 2: Oxidative Cyclization

5-Bromo-2-hydroxyacetophenone
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I₂, DMSO, Reflux
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Caption: Two-step synthesis of 6-Bromoflavone via Claisen-Schmidt condensation and

subsequent oxidative cyclization.

Experimental Protocol:

Step 1: Synthesis of 5'-Bromo-2'-hydroxychalcone (Claisen-Schmidt Condensation)[5]

To a solution of 5-bromo-2-hydroxyacetophenone (1.0 eq.) in ethanol, add benzaldehyde

(1.0 eq.).

Add a solution of potassium hydroxide (KOH) in ethanol dropwise to the mixture.

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into a beaker of

ice-cold water.

Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone.

Filter the solid, wash with cold water until neutral, and dry.

Recrystallize the crude product from ethanol to obtain pure 5'-bromo-2'-hydroxychalcone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b074378?utm_src=pdf-body-img
https://www.benchchem.com/product/b074378?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/59/3/578/505791/Cancer-Chemopreventive-Activity-Mediated-by-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: The base (KOH) deprotonates the α-carbon of the acetophenone, forming an

enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.

The subsequent dehydration yields the α,β-unsaturated ketone, the chalcone.

Step 2: Synthesis of 6-Bromoflavone (Oxidative Cyclization)[5]

Dissolve the synthesized 5'-bromo-2'-hydroxychalcone (1.0 eq.) in dimethyl sulfoxide

(DMSO).

Add a catalytic amount of iodine (I₂).

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

Collect the precipitated 6-bromoflavone by filtration.

Wash the solid with a solution of sodium thiosulfate to remove any residual iodine, followed

by washing with cold water.

Dry the product. Further purification can be achieved by recrystallization from ethanol or

column chromatography.

Causality: In this step, iodine acts as an oxidizing agent in the presence of DMSO to facilitate

the cyclization of the chalcone to the flavone. The reaction is believed to proceed through an

intramolecular Michael addition followed by oxidation.[8]

Synthesis via Bromination of Flavanone
An alternative route involves the direct bromination of flavanone.[9]

Experimental Protocol:[9]

To a solution of flavanone (1.0 eq.) and pyridine (catalytic amount) in carbon tetrachloride

(CCl₄) at 0°C, add a solution of bromine (2.3 eq.) in CCl₄ dropwise.

Stir the mixture at 30°C for 1 hour, followed by heating at 65°C for 45 minutes.
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The resulting mixture contains flavone, 3-bromoflavone, 6-bromoflavone, and 3,6-

dibromoflavone.

Separate the components using silica gel chromatography and High-Performance Liquid

Chromatography (HPLC) to isolate 6-bromoflavone.

Causality: This method relies on the electrophilic aromatic substitution of the flavanone ring

system. The presence of multiple products necessitates chromatographic purification to isolate

the desired 6-bromo isomer.

Biological Activities and Mechanisms of Action
6-Bromoflavone exhibits a range of biological activities, making it a compound of significant

interest for therapeutic applications.

Anxiolytic Activity
6-Bromoflavone demonstrates clear anxiolytic (anti-anxiety) effects.[10][11] This activity is

primarily attributed to its function as a high-affinity ligand for the central benzodiazepine

receptors (BDZ-Rs), which are allosteric modulatory sites on the GABA-A receptor.[7][10][11]

Mechanism of Action: 6-Bromoflavone binds to the benzodiazepine site on the GABA-A

receptor with a high affinity (Ki = 70 nM).[10][11] This binding potentiates the effect of the

neurotransmitter γ-aminobutyric acid (GABA), leading to an increased influx of chloride ions

into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus

producing an inhibitory, anxiolytic effect. It is considered a positive allosteric modulator of the

GABA-A receptor.[12]

Diagram 2: Mechanism of Anxiolytic Action of 6-Bromoflavone
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Caption: 6-Bromoflavone potentiates GABAergic inhibition by binding to the benzodiazepine

site on the GABA-A receptor.

Experimental Protocol: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity[12][13]

The EPM apparatus consists of two open arms and two closed arms arranged in a plus

shape, elevated from the floor.

Administer 6-bromoflavone (e.g., 0.5 mg/kg, intraperitoneally) to mice. A control group

receives the vehicle, and a positive control group can receive a known anxiolytic like

diazepam.[11][13]

After a set absorption time (e.g., 30 minutes), place each mouse at the center of the maze,

facing an open arm.

Record the behavior of the mouse for a 5-minute period, noting the number of entries into

and the time spent in the open and closed arms.
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An increase in the time spent in and the number of entries into the open arms is indicative of

an anxiolytic effect.

Causality: Anxious animals tend to avoid the open, exposed arms of the maze. Anxiolytic

compounds reduce this aversion, leading to increased exploration of the open arms.

Antioxidant and Anti-inflammatory Properties
6-Bromoflavone is recognized for its antioxidant and anti-inflammatory activities.[1]

Flavonoids, in general, can exert these effects through various mechanisms, including

scavenging free radicals and modulating inflammatory signaling pathways.[14][15][16] The

introduction of a bromine atom can enhance the antioxidant activity of the flavonoid core.[14]

Potential Mechanisms:

Radical Scavenging: The phenolic structure of the flavonoid core can donate hydrogen

atoms to neutralize free radicals, thus mitigating oxidative stress.[14]

Modulation of Inflammatory Pathways: Flavonoids have been shown to inhibit pro-

inflammatory enzymes and transcription factors such as NF-κB, which would in turn

reduce the production of inflammatory cytokines like TNF-α and interleukins.[15][17][18]

Potential Anticancer and Chemopreventive Activity
There is growing interest in 6-bromoflavone for its potential applications in cancer therapy and

prevention.[1] While research on 6-bromoflavone itself is emerging, the closely related 4'-

bromoflavone has been shown to be a potent inducer of phase II detoxification enzymes, a key

mechanism in cancer chemoprevention.[5][19][20]

Mechanism of Chemoprevention: The induction of phase II enzymes, such as quinone

reductase and glutathione S-transferase, enhances the detoxification and elimination of

carcinogens from the body.[5][20] This process is often regulated by the transcription factor

Nrf2.[21] By upregulating these protective enzymes, brominated flavones can reduce the

likelihood of carcinogen-induced DNA damage, a critical step in the initiation of cancer.[5][22]

Spectroscopic Data
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The structural elucidation of 6-bromoflavone is confirmed through various spectroscopic

techniques.

Table 2: Spectroscopic Data for 6-Bromoflavone

Spectroscopy Data Reference(s)

¹H NMR

Spectra available for related

brominated flavones show

characteristic aromatic proton

signals.

[2][23][24]

¹³C NMR

(CDCl₃, 100 MHz) δ: 175.9 (C-

4), 162.9 (C-2), 154.7 (C-8a),

136.9 (C-7), 132.0 (C-4'),

130.8 (C-1'), 129.1 (C-3'/C-5'),

126.9 (C-5), 126.5 (C-2'/C-6'),

124.9 (C-4a), 121.3 (C-8),

117.9 (C-6), 106.9 (C-3).

[9]

Mass Spec (MS)

Electron ionization mass

spectra for flavone and related

compounds show

characteristic fragmentation

patterns.

[2][25][26]

Infrared (IR)

Expected characteristic peaks

for C=O (ketone), C=C

(aromatic), and C-O-C (ether)

functional groups.

[2][27][28]

Applications in Research and Development
The diverse biological profile of 6-bromoflavone makes it a valuable tool in several areas of

scientific inquiry:

Drug Development: Its potent anxiolytic properties and potential anticancer activities position

it as a lead compound for the development of novel therapeutics for neurological disorders

and cancer.[1][10]
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Medicinal Chemistry: 6-Bromoflavone serves as a scaffold for the synthesis of new

derivatives with potentially enhanced or more selective biological activities.[1]

Biological Research: It is used as a pharmacological tool to investigate the role of the GABA-

A receptor in various physiological and pathological processes, particularly in the context of

inflammation and cell signaling.[1]

Other Potential Applications: Research is also exploring its utility in cosmetic formulations for

skin protection and in the food industry as a natural preservative.[1]

Conclusion
6-Bromoflavone is a synthetic flavonoid with a compelling profile of biological activities, most

notably its anxiolytic effects mediated through the GABA-A receptor. Its antioxidant, anti-

inflammatory, and potential cancer chemopreventive properties further underscore its

therapeutic potential. The well-established synthetic routes to this compound make it

accessible for further research and development. As our understanding of the intricate roles of

flavonoids in human health continues to grow, 6-bromoflavone stands out as a promising

molecule for the development of new therapeutic agents.
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product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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